molecular formula C32H32Cl2N2O5 B12015927 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12015927
M. Wt: 595.5 g/mol
InChI Key: NYTKUPGSCQKRFZ-SJCQXOIGSA-N
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Description

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with benzyloxy, methylbenzoyl, dichlorophenyl, hydroxy, and morpholinylpropyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the benzyloxy, methylbenzoyl, and dichlorophenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Hydroxylation: Introduction of the hydroxy group via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Morpholinylpropyl Group Addition: This step involves the reaction of the intermediate compound with morpholine and a suitable propylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and morpholinyl groups may facilitate binding to specific sites, while the hydroxy and dichlorophenyl groups contribute to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzyloxy)-3-methoxybenzyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-piperidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. Its specific arrangement of benzyloxy, methylbenzoyl, dichlorophenyl, hydroxy, and morpholinylpropyl groups provides distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C32H32Cl2N2O5

Molecular Weight

595.5 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H32Cl2N2O5/c1-21-18-24(9-11-27(21)41-20-22-6-3-2-4-7-22)30(37)28-29(23-8-10-25(33)26(34)19-23)36(32(39)31(28)38)13-5-12-35-14-16-40-17-15-35/h2-4,6-11,18-19,29,37H,5,12-17,20H2,1H3/b30-28+

InChI Key

NYTKUPGSCQKRFZ-SJCQXOIGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)/O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)O)OCC5=CC=CC=C5

Origin of Product

United States

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